4-Chloro-2-(trifluoromethoxy)benzoyl chloride
CAS No.: 1261779-42-3
VCID: VC2708214
Molecular Formula: C8H3Cl2F3O2
Molecular Weight: 259.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Chloro-2-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C₈H₃Cl₂F₃O₂ and a molecular weight of 259.01 g/mol . It is a derivative of benzoyl chloride, featuring a trifluoromethoxy group, which significantly influences its chemical and biological properties. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Chemical Identifiers
Synthesis MethodsThe synthesis of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-2-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions.
Chemical Reactions and Applications4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. Nucleophilic SubstitutionThis compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. HydrolysisIn the presence of water, it hydrolyzes to form 4-Chloro-2-(trifluoromethoxy)benzoic acid under acidic or basic conditions. Major Products Formed
Scientific Research Applications4-Chloro-2-(trifluoromethoxy)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and analgesic pathways. Its trifluoromethoxy group enhances the biological activity of the final products by improving their lipophilicity and bioavailability. Pharmaceutical Applications
Material ScienceThis compound is utilized for producing advanced materials such as polymers and coatings that require enhanced thermal and chemical stability.
|
||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1261779-42-3 | ||||||||||||||||||||||||||||||||
Product Name | 4-Chloro-2-(trifluoromethoxy)benzoyl chloride | ||||||||||||||||||||||||||||||||
Molecular Formula | C8H3Cl2F3O2 | ||||||||||||||||||||||||||||||||
Molecular Weight | 259.01 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | 4-chloro-2-(trifluoromethoxy)benzoyl chloride | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H | ||||||||||||||||||||||||||||||||
Standard InChIKey | ZYZNCCXCNJYIHJ-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||
SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl | ||||||||||||||||||||||||||||||||
Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl | ||||||||||||||||||||||||||||||||
PubChem Compound | 66523565 | ||||||||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume